Product packaging for Benzyl 4-nitrobenzenecarbodithioate(Cat. No.:CAS No. 154424-50-7)

Benzyl 4-nitrobenzenecarbodithioate

Cat. No.: B3064665
CAS No.: 154424-50-7
M. Wt: 289.4 g/mol
InChI Key: UTWYMFPTRLNCJX-UHFFFAOYSA-N
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Description

Benzyl 4-nitrobenzenecarbodithioate is a synthetic carbodithioate compound of significant interest in biochemical and pharmacological research, primarily for its potent enzyme inhibitory properties. Its most well-characterized application is as an effective inhibitor of a myotoxic Asp-49 phospholipase A2 (PLA2) isolated from the venom of the Colombian rattlesnake Crotalus durissus cumanensis . The compound demonstrates high efficacy, with studies reporting an IC50 value of 55.58 μM against this enzyme, which is comparable to its thioester analog . Molecular docking studies suggest that the mechanism of action involves the compound interacting directly with key residues in the enzyme's active site, such as His48, Asp49, Tyr52, and Asp99, thereby impeding the catalytic cycle and substrate attachment . Furthermore, this class of carbodithioates has also been explored as inhibitors of the urease enzyme, a key target for combating infections caused by Helicobacter pylori . The compound serves as a valuable research tool for studying the pathophysiology of snakebite envenomation and developing complementary therapies to antivenom for local tissue damage . It is also relevant in the investigation of treatments for neurodegenerative diseases and bacterial infections, as related S-benzyl dithiocarbamates and pyridylpiperazine-based carbodithioates show inhibitory activity against cholinesterases, monoamine oxidases, and urease . For research use only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S2 B3064665 Benzyl 4-nitrobenzenecarbodithioate CAS No. 154424-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-nitrobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-15(17)13-8-6-12(7-9-13)14(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYMFPTRLNCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465205
Record name STK331703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154424-50-7
Record name STK331703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Spectroscopic Characterization of Benzyl 4 Nitrobenzenecarbodithioate

Synthetic Pathways and Precursor Chemistry

Derivatization from 4-nitrothiobenzoic acid S-benzyl ester

A logical, though not explicitly documented, precursor for the synthesis of Benzyl (B1604629) 4-nitrobenzenecarbodithioate is 4-nitrothiobenzoic acid S-benzyl ester. This thioester could theoretically be converted to the target dithiocarboxylate. The synthesis of the precursor itself, 4-nitrothiobenzoic acid, can be achieved from 4-nitrobenzoic acid.

One established method for the synthesis of thioesters involves the reaction of a carboxylic acid with a thiol in the presence of a coupling agent. Therefore, 4-nitrobenzoic acid could be reacted with benzyl thiol to form the S-benzyl thioester.

Facile Conversion of Thioester Architectures to Carbodithioate Analogues

The conversion of a thioester to a dithiocarboxylate is a key transformation. This can generally be achieved by reacting the thioester with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgorganic-chemistry.org This process involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Another versatile and widely employed method for synthesizing dithiocarboxylic acid esters involves the use of Grignard reagents. In this approach, an aryl Grignard reagent, such as 4-nitrophenylmagnesium bromide, would be reacted with carbon disulfide (CS₂). nih.govyoutube.combyjus.comlibretexts.org This reaction forms a magnesium dithiocarboxylate salt, which can then be alkylated with an appropriate alkyl halide, in this case, benzyl bromide, to yield the final product, Benzyl 4-nitrobenzenecarbodithioate. nih.gov The precursor, 4-nitrobenzyl bromide, is readily synthesized by the bromination of 4-nitrotoluene.

Advanced Synthetic Strategies for Optimized Yield and Purity

Optimizing the synthesis of this compound would focus on maximizing the yield and ensuring high purity by minimizing side reactions.

For the Grignard-based synthesis, crucial parameters to control include the reaction temperature and the purity of the reagents and solvents. The Grignard reagent is highly sensitive to moisture and protic solvents, so anhydrous conditions are essential.

In the case of thionation of a thioester, the choice of solvent and reaction temperature is critical to prevent degradation of the starting material and product. The purification of dithiocarboxylates can be challenging due to their potential instability, often requiring chromatographic techniques under carefully controlled conditions.

Synthetic Method Precursors Reagents Key Considerations
Grignard Reaction4-halonitrobenzene, Benzyl halideMagnesium, Carbon DisulfideRequires strictly anhydrous conditions.
Thionation4-nitrothiobenzoic acid S-benzyl esterLawesson's reagent or P₄S₁₀Reaction conditions must be optimized to avoid side products.

Conformational Analysis and Structural Elucidation of this compound

While specific crystallographic data for this compound is not available in the surveyed literature, its structural characteristics can be inferred from related compounds, such as benzyl dithiocarbazates and other aromatic dithiocarboxylates.

The molecule is expected to have a twisted conformation due to the steric hindrance between the 4-nitrophenyl ring and the benzyl group. The dithiocarboxylate group (-CS₂-) itself is anticipated to be planar. The dihedral angle between the plane of the 4-nitrophenyl ring and the dithiocarboxylate group will be influenced by the electronic effects of the nitro group and the steric bulk of the benzyl group.

Spectroscopic techniques would be essential for the structural elucidation of this compound.

¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the 4-nitrophenyl and benzyl groups, as well as a singlet for the benzylic methylene (B1212753) protons.

¹³C NMR spectroscopy would provide information on the carbon skeleton, including the chemical shift of the thiocarbonyl carbon (C=S), which is typically found in the downfield region.

Infrared (IR) spectroscopy would be expected to show strong absorption bands corresponding to the C=S stretching vibration, as well as bands for the aromatic C-H and C=C bonds, and the N-O stretching of the nitro group.

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mechanism and Efficacy of Benzyl 4 Nitrobenzenecarbodithioate in Enzymatic Inhibition

General Principles of Carbodithioate-Mediated Enzyme Modulation

Carbodithioates and the closely related dithiocarbamates are classes of organosulfur compounds recognized for their diverse biological activities, including the ability to modulate enzyme function. A primary mechanism involves their capacity to act as chelating agents for metal ions that are essential for enzymatic activity. For instance, dithiocarbamates have been shown to inhibit zinc-containing metalloenzymes like carbonic anhydrases by coordinating to the zinc ion within the active site through a sulfur atom. nih.govacs.org This interaction effectively blocks the enzyme's catalytic function.

Furthermore, these scaffolds can induce inhibition through non-competitive, allosteric mechanisms. Studies on dithiocarbamate (B8719985) derivatives have identified their ability to bind to allosteric sites on enzymes, such as α-glucosidase, which are distinct from the active site but can regulate enzymatic activity upon binding. nih.gov The binding at these secondary sites can induce conformational changes that reduce the enzyme's efficacy. The thiocarbonyl group (C=S) present in carbodithioates is a key structural feature that influences these biological activities.

Inhibition of Phospholipase A2 (PLA2) by Benzyl (B1604629) 4-nitrobenzenecarbodithioate

Phospholipases A2 (PLA2) are enzymes involved in a variety of physiological and pathological processes, including the inflammatory cascade initiated by snake venoms. nih.gov The ability of Benzyl 4-nitrobenzenecarbodithioate to inhibit these enzymes has been a subject of specific investigation.

This compound has demonstrated notable inhibitory effects on a myotoxic Asp-49 phospholipase A2 isolated from the venom of the Colombian rattlesnake, Crotalus durissus cumanensis. nih.govnih.gov Research has established that this compound can effectively reduce the enzymatic activity of this specific PLA2. nih.gov The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 55.58 µM. nih.gov This finding highlights the compound's capacity to neutralize a key toxic component of snake venom. nih.govnih.gov

Table 1: Inhibitory Potency of this compound

An interactive data table detailing the measured inhibitory concentration against the target enzyme.

CompoundTarget EnzymeSource OrganismIC50 Value
This compoundMyotoxic Asp-49 PLA2Crotalus durissus cumanensis55.58 µM

To understand the role of the carbodithioate group (CS2) in enzyme inhibition, the activity of this compound was compared to its thioester analog, 4-nitrothiobenzoic acid S-benzyl ester. The latter compound contains a carbonyl group (C=O) instead of the thiocarbonyl group (C=S). nih.gov

Studies revealed that both compounds exhibit a similar capacity to inhibit the myotoxic Asp49-PLA2 from C. durissus cumanensis venom. nih.gov Both compounds reduced the catalytic activity by approximately 50% at concentrations near 50 µM. nih.gov This suggests that the substitution of the carbonyl oxygen atom with a sulfur atom, thereby converting the thioester into a carbodithioate, does not cause a significant alteration in the inhibitory activity against this particular PLA2 enzyme. nih.gov

Table 2: Comparative Inhibitory Activity

An interactive data table comparing the inhibitory efficacy of this compound with its thioester analog.

CompoundFunctional GroupTarget EnzymeInhibitory Capacity
This compoundCarbodithioate (C=S)Myotoxic Asp-49 PLA2IC50 ≈ 55 µM
4-nitrothiobenzoic acid S-benzyl esterThioester (C=O)Myotoxic Asp-49 PLA2IC50 ≈ 50 µM

The mechanism by which this compound inhibits PLA2 has been investigated through computational molecular docking studies. These analyses suggest that the inhibitor molecule interacts directly with key residues within the enzyme's active site. nih.gov

The proposed mechanism involves the binding of the compound to the catalytic dyad, specifically the amino acids Histidine-48 (His48) and Aspartate-49 (Asp49), which are crucial for the enzyme's hydrolytic activity. nih.gov Additionally, interactions were observed with the calcium ion (Ca²⁺) cofactor, which is essential for PLA2 function. The inhibitor also engages with the enzyme's hydrophobic channel and the interfacial binding surface. nih.gov By occupying the active site and interacting with these critical components, this compound effectively impedes the attachment and catalysis of the enzyme's natural substrate. nih.gov

Broader Enzymatic Targets and Biological Pathways Associated with Carbodithioate Scaffolds

While the inhibition of PLA2 by this compound is well-documented, the broader carbodithioate and related dithiocarbamate scaffolds are known to interact with a wider range of enzymatic targets and biological pathways. These compounds are recognized for their versatility in medicinal chemistry. mdpi.com

Dithiocarbamate derivatives have been identified as potent inhibitors of several enzyme families:

Carbonic Anhydrases: These zinc metalloenzymes are inhibited by dithiocarbamates, which coordinate to the active site zinc ion, showing potential for applications like antiglaucoma agents. nih.govacs.org

α-Glucosidase: Certain dithiocarbamates act as non-competitive, allosteric inhibitors of this enzyme, which is a target in diabetes management. nih.gov

Metallo-β-lactamases: The ability of dithiocarbamates to bind zinc in the active site of these bacterial enzymes makes them potential agents to combat antibiotic resistance. mdpi.com

Cholinesterases: Some dithiocarbamate-containing compounds competitively inhibit acetylcholinesterase and butyrylcholinesterase, enzymes targeted in the treatment of Alzheimer's disease. mdpi.com

Furthermore, these scaffolds can modulate critical signaling pathways. For example, pyrrolidine (B122466) dithiocarbamate is known to be an effective inhibitor of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. mdpi.commdpi.com Organosulfur compounds can also activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress. mdpi.com This broad activity profile suggests that scaffolds containing the carbodithioate group have the potential to influence a variety of biological processes beyond PLA2 inhibition. mdpi.comnih.gov

Computational and Theoretical Investigations of Benzyl 4 Nitrobenzenecarbodithioate Reactivity and Interactions

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking simulations serve as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target protein. In the study of Benzyl (B1604629) 4-nitrobenzenecarbodithioate, these simulations have been instrumental in elucidating its interaction with enzymes like phospholipase A2 (PLA2), a key enzyme in snake venom. researchgate.netnih.gov

Computational studies investigating the inhibitory mechanism of Benzyl 4-nitrobenzenecarbodithioate against phospholipase A2 (PLA2) from the venom of the Colombian rattlesnake (Crotalus durissus cumanensis) have revealed specific binding interactions within the enzyme's active site. researchgate.netnih.govmdpi.com Molecular docking results indicate that the compound interacts with crucial amino acid residues in the active site, thereby hindering the enzyme's normal catalytic cycle and preventing the substrate from attaching. researchgate.netnih.gov

The simulations show that the ligand, this compound, positions itself within the catalytic site of PLA2. The primary interactions observed are hydrophobic, involving key residues that are essential for substrate binding and catalysis. This strategic positioning within the active site is believed to be the basis for its observed inhibitory activity. researchgate.net

Table 1: Predicted Interactions between this compound and PLA2 Active Site Residues

Interacting Residue (PLA2) Type of Interaction
HIS 48 Hydrophobic
ASP 49 Hydrophobic
TYR 52 Hydrophobic

This table is generated based on findings that the compound interacts with active site residues of the enzyme. researchgate.netnih.gov

The stability of the interaction between a ligand and its target enzyme can be quantified by its binding energy. For this compound, molecular docking studies calculated a favorable binding energy when interacting with PLA2. researchgate.net The docking conformation with the lowest binding energy for the ligand was reported to be -7.1 kcal/mol. researchgate.net This negative value indicates a spontaneous and stable binding process, reinforcing the hypothesis that the compound can effectively occupy the active site of the enzyme. This energetic favorability is a key factor in its function as an inhibitor. researchgate.net

Table 2: Binding Energetics of this compound with PLA2

Ligand Binding Energy (kcal/mol)

This data is sourced from molecular docking studies performed using the protein structure with PDB ID 2QOG. researchgate.net

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. orientjchem.orgresearchgate.net These methods are used to analyze electronic structure, predict spectroscopic behavior, and calculate reactivity descriptors, offering a theoretical foundation to understand a molecule's chemical behavior. nih.govepstem.net

DFT calculations have been employed to characterize the molecular structure of this compound. researchgate.net These studies have determined optimized geometries and explored the molecule's conformational possibilities. The analysis of the C-S-C=S dihedral angle reveals two main conformations: synperiplanar and +anticlinal. The synperiplanar form is the more stable of the two, with the +anticlinal conformation being 28 kJ/mol higher in energy. researchgate.net

The electronic properties are visualized through molecular electrostatic potential (MEP) maps, which identify regions of a molecule that are rich or poor in electrons. orientjchem.org These maps are crucial for predicting sites susceptible to nucleophilic and electrophilic attack and for understanding intermolecular interactions. orientjchem.org

Table 3: Selected Optimized Geometric Parameters of this compound

Parameter Bond Length (Å)
Bond Length C=S 1.644
Bond Length C8-S 1.714

Data obtained from theoretical calculations. researchgate.net

DFT methods are highly effective in predicting vibrational frequencies, which can be compared with experimental data from techniques like infrared (IR) spectroscopy to validate the computational model. orientjchem.orgepstem.net For this compound, theoretical calculations of its IR spectrum have shown good agreement with experimental findings. researchgate.net

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in assessing a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap generally implies higher reactivity. nih.gov Other calculated descriptors include chemical hardness, softness, and the electrophilicity index, which help quantify the molecule's binding capabilities with biomolecules. nih.gov

Table 4: Predicted Spectroscopic and Reactivity Data for this compound

Property Predicted Value Unit
IR Frequency (Scissor NO2) 848 cm⁻¹
IR Frequency (o.o.p. wag NO2) 752 cm⁻¹
HOMO-LUMO Energy Gap Data not available in search results eV
Chemical Hardness Data not available in search results eV

IR data is from theoretical calculations. researchgate.net Values for reactivity descriptors are commonly calculated in DFT studies but were not specified for this exact compound in the provided search results. nih.gov

Advanced In Silico Methodologies for Carbodithioate Design and Optimization

The insights gained from computational studies on molecules like this compound are foundational for the rational design of new and improved derivatives. Advanced in silico methodologies leverage this understanding to optimize compounds for specific biological targets. nih.govnih.gov These computer-aided drug design (CADD) techniques are integral to modern drug discovery, accelerating the process and reducing costs. nih.govyoutube.com

Strategies for the design and optimization of carbodithioates and related compounds include:

Virtual Screening (VS): Large chemical libraries can be computationally screened against a target protein (like PLA2) to identify new potential inhibitors. nih.gov

Structure-Based Drug Design (SBDD): The detailed interaction map from docking studies allows for the targeted modification of the ligand structure to enhance binding affinity and selectivity. youtube.com For example, functional groups could be added to this compound to form additional hydrogen bonds or hydrophobic interactions with the target's active site.

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate chemical structure with biological activity, QSAR can predict the inhibitory potency of novel, unsynthesized carbodithioate derivatives. youtube.com

Iterative Optimization: The design-make-test-analyze cycle is significantly enhanced by computational tools. youtube.com Theoretical predictions for new derivatives (e.g., improved binding energy, optimized electronic properties) can guide synthetic efforts, focusing laboratory work on the most promising candidates. acdlabs.com

These in silico approaches, which range from molecular docking and DFT to more complex methods like molecular dynamics simulations, provide a powerful, multi-faceted platform for the discovery and refinement of novel therapeutic agents based on the carbodithioate scaffold. nih.govyoutube.com

Role of Benzyl 4 Nitrobenzenecarbodithioate in Controlled Radical Polymerization Crp Architectures

Dithioester-Based Chain Transfer Agents (CTAs) in Reversible-Deactivation Radical Polymerization (RDRP)

RDRP encompasses a class of polymerizations where propagating radicals are reversibly converted into dormant species, minimizing irreversible termination reactions that are prevalent in conventional free-radical polymerization. wikipedia.orgwikipedia.org This dynamic equilibrium between active and dormant chains allows for uniform chain growth. youtube.comnumberanalytics.com Dithioester-based compounds are a prominent class of CTAs used in one of the most versatile RDRP methods: RAFT polymerization. wikipedia.orgacs.org

RAFT polymerization is a sophisticated method of controlled radical polymerization that achieves control through the addition of a thiocarbonylthio compound, known as a RAFT agent, to a conventional free-radical polymerization system. dntb.gov.uaresearchgate.net The process allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and high end-group fidelity. researchgate.net The RAFT mechanism involves a complex series of steps establishing a dynamic equilibrium between a small number of active, propagating chains and a majority of dormant polymer chains. wikipedia.orgyoutube.com

The key steps in the RAFT process are:

Initiation : A standard radical initiator decomposes to generate primary radicals. These radicals then react with monomer units to form propagating polymer chains (Pn•). wikipedia.org

RAFT Pre-Equilibrium : The propagating radical (Pn•) adds to the C=S bond of the initial RAFT agent (a thiocarbonylthio compound). This forms an intermediate radical adduct which can then fragment. wikipedia.org Fragmentation can either regenerate the starting species or produce a new radical (the R• group, also known as the leaving group) and a dormant polymeric thiocarbonylthio compound. wikipedia.org

Re-initiation : The expelled radical (R•) must be capable of initiating the polymerization of new monomer units. uobasrah.edu.iq

Main RAFT Equilibrium : The newly formed propagating chains add to the polymeric RAFT agent, re-establishing an equilibrium between active propagating radicals and dormant polymeric species. wikipedia.org This degenerative chain transfer process is the core of RAFT, ensuring that most polymer chains are in the dormant state at any given time, thereby minimizing termination events. researchgate.net

Propagation : Propagating radicals add to the monomer, extending the polymer chain, in a process that occurs between chain transfer events. wikipedia.org

Termination : Though minimized, some irreversible termination between radicals still occurs, as in any radical polymerization. wikipedia.org

This sequence of reversible addition and fragmentation allows all chains to grow at a similar rate, leading to polymers with low dispersity and controlled molecular weight. numberanalytics.comresearchgate.net

The success of a RAFT polymerization is critically dependent on the choice of the chain transfer agent (CTA), as its structure dictates its reactivity and suitability for a given monomer. uobasrah.edu.iqresearchgate.net Thiocarbonylthio compounds have the general structure Z-C(=S)S-R. The effectiveness of the RAFT agent is governed by the electronic and steric properties of the Z ("activating") and R ("leaving") groups. uobasrah.edu.iqacs.org

The Z Group (Activating Group) : The Z group modifies the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct. uobasrah.edu.iq For effective control, the Z group should sufficiently activate the thiocarbonyl double bond for radical addition but not stabilize the intermediate radical to the point that fragmentation is inhibited. uobasrah.edu.iq The general order of effectiveness for Z groups is Phenyl > Alkyl > Pyrrole > O-Alkyl > N,N-Dialkyl. acs.org Electron-withdrawing substituents on a phenyl Z group can further enhance the RAFT agent's activity. acs.org

The R Group (Leaving Group) : The R group must be a good homolytic leaving group, meaning the R-S bond in the initial RAFT agent should be relatively weak. acs.org Furthermore, the expelled radical (R•) must be able to efficiently re-initiate monomer polymerization. uobasrah.edu.iqacs.org If the R• radical is slow to re-initiate, it can lead to an induction period or retardation. nih.gov The effectiveness of the R group is highly dependent on the monomer being polymerized. acs.org For instance, for the polymerization of methacrylates, tertiary cyanoalkyl groups like -C(Me)₂CN are highly effective. acs.orgacs.org

The interplay between the Z and R groups determines the chain transfer coefficient (Ctr), a measure of the RAFT agent's efficiency. acs.org A high Ctr is essential for achieving narrow molecular weight distributions and controlled polymer growth. acs.org

Table 1: General Classes of RAFT Agents and Their Characteristics

RAFT Agent ClassGeneral StructureKey CharacteristicsTypical Monomers
DithiobenzoatesAr-C(=S)S-RVery high transfer constants; can cause retardation at high concentrations; may be prone to hydrolysis. uobasrah.edu.iqStyrenes, Acrylates, Methacrylates uobasrah.edu.iq
TrithiocarbonatesAlkyl/Aryl-S-C(=S)S-RHigh transfer constants; more hydrolytically stable than dithiobenzoates; less retardation. acs.orguobasrah.edu.iqStyrenes, Acrylates, Methacrylates, Vinyl acetate
DithiocarbamatesR'₂N-C(=S)S-RActivity depends on the substituents on the nitrogen; effective for electron-rich monomers. uobasrah.edu.iqVinyl acetate, N-vinylpyrrolidone
Xanthates (Dithiocarbonates)R'-O-C(=S)S-RLower activity compared to dithiobenzoates and trithiocarbonates; less retardation. acs.orgVinyl acetate, Vinyl esters

Theoretical Framework for Benzyl (B1604629) 4-nitrobenzenecarbodithioate as a RAFT Agent

Benzyl 4-nitrobenzenecarbodithioate is a dithioester-type RAFT agent. Its structure makes it a subject of interest for understanding the fundamental principles of RAFT agent design.

The efficiency of this compound as a RAFT agent is directly linked to its constituent Z and R groups.

Z Group : The Z group is a 4-nitrophenyl group. The phenyl ring itself makes this compound a dithiobenzoate, which generally confers high chain transfer activity. acs.org The presence of a nitro group (-NO₂) in the para position is significant. As a strong electron-withdrawing group, the nitro group enhances the electrophilicity of the thiocarbonyl carbon, increasing its reactivity towards addition by propagating radicals. This heightened reactivity generally leads to a higher chain transfer coefficient compared to unsubstituted or electron-donating group substituted dithiobenzoates. acs.org

R Group : The R group is a benzyl group (-CH₂Ph). The benzyl radical is a relatively stable, secondary-like radical that can effectively re-initiate the polymerization of monomers like styrene (B11656) and acrylates. acs.org Studies have shown that for styrene and methyl acrylate (B77674) polymerization at 60°C, benzyl dithiobenzoate exhibits high transfer coefficients (Ctr of ~50 for styrene and ~105 for methyl acrylate). acs.org However, its effectiveness decreases significantly for monomers like methyl methacrylate (B99206) (MMA), where the propagating radical is more stable. For MMA polymerization, the benzyl group is a less effective leaving group compared to tertiary radicals like 2-cyano-2-propyl. acs.org

Therefore, this compound is theoretically a highly active RAFT agent, particularly for the polymerization of styrenes and acrylates, due to the synergistic effect of a highly activating 4-nitrophenyl Z group and a proficient benzyl leaving group.

Table 2: Influence of R Group on Chain Transfer Coefficient (Ctr) of Dithiobenzoate RAFT Agents for Different Monomers

R GroupMonomerApproximate CtrReference
-CH₂Ph (Benzyl)Styrene~50 acs.org
-CH₂Ph (Benzyl)Methyl Acrylate~105 acs.org
-CH₂Ph (Benzyl)Methyl Methacrylate (MMA)~0.03 acs.org
-C(Me)₂CNMethyl Methacrylate (MMA)>20 acs.org

Understanding the kinetics of RAFT polymerization is crucial for optimizing reaction conditions and predicting polymer properties. Dithiobenzoate-mediated polymerizations can sometimes exhibit complex kinetic behavior, including induction periods and rate retardation. uq.edu.auanu.edu.au Kinetic modeling, often employing software packages like PREDICI®, is a powerful tool for deconvoluting the various simultaneous reactions and estimating the rate coefficients of key steps. nih.gov

The kinetic scheme for a dithioate-mediated RAFT polymerization includes:

Initiation (kd)

Propagation (kp)

Addition of propagating radical to RAFT agent (kadd or kβ)

Fragmentation of the intermediate radical (k-add or k-β)

Termination (kt)

The chain transfer process is defined by the addition and fragmentation rate coefficients. A high rate of addition (kadd) and a high rate of fragmentation (k-add) of the intermediate RAFT radical are necessary for effective control. nih.gov Rate retardation is often attributed to a slow fragmentation of the intermediate radical or the formation of stable intermediate radicals that are slow to re-enter the main equilibrium, effectively lowering the concentration of propagating radicals. nih.govuq.edu.au For dithiobenzoates, kinetic studies have been performed to estimate these crucial rate coefficients, providing insight into the mechanism. nih.govuq.edu.au

Table 3: Representative Kinetic Parameters for Dithiobenzoate-Mediated RAFT Polymerization

Kinetic ParameterDescriptionExample Value (Order of Magnitude)Reference
kp (L·mol⁻¹·s⁻¹)Propagation Rate Coefficient10² - 10³ nih.gov
kadd (kβ) (L·mol⁻¹·s⁻¹)Addition Rate Coefficient (to RAFT agent)~10⁴ nih.gov
k-add (k) (s⁻¹)Fragmentation Rate Coefficient~10⁻² nih.gov
Ctr (kadd/kp)Chain Transfer Constant~10¹ nih.gov

Note: Values are illustrative for a specific system (CPDB-mediated RAFT of TBDMSMA at 70°C) and can vary significantly based on monomer, RAFT agent, and temperature. nih.gov

Engineering Complex Polymer Architectures via Dithioester-Mediated RAFT

A major advantage of RAFT polymerization, particularly when using efficient dithioester agents, is the ability to produce polymers with high end-group fidelity. acs.orgresearchgate.net The thiocarbonylthio group remains at the end of the dormant polymer chains, which can be reactivated for further polymerization upon the addition of a new monomer. This "living" characteristic is the foundation for engineering a vast array of complex polymer architectures. wikipedia.orgnumberanalytics.com

Block Copolymers : By sequentially adding different monomers, well-defined block copolymers can be synthesized. wikipedia.org A polymer chain synthesized with a dithioester RAFT agent can act as a macro-CTA for the polymerization of a second monomer, leading to an A-B diblock copolymer. This process can be repeated to create triblock or multiblock copolymers. rsc.org

Star Polymers : Multifunctional RAFT agents, where multiple thiocarbonylthio groups are attached to a central core, can be used to grow multiple polymer chains simultaneously from the core, resulting in star-shaped polymers. researchgate.net

Comb and Brush Polymers : A polymer backbone containing pendant RAFT-active groups can be used to grow polymer side chains, creating comb or brush-like architectures. wikipedia.org

Surface Grafting : RAFT agents can be anchored to a surface, allowing for the growth of polymer brushes from the substrate. This is a powerful method for surface modification. rsc.org

The use of highly active dithioesters like those in the family of this compound is instrumental in these applications, as they provide the high degree of control necessary to successfully synthesize these intricate and functionally advanced materials. acs.orgresearchgate.net

Emerging Research Frontiers and Translational Opportunities for Benzyl 4 Nitrobenzenecarbodithioate

Expansion of Enzymatic Target Repertoire Beyond Phospholipase A2

Initially recognized for its inhibitory action against snake venom phospholipase A2 (PLA2), research now suggests that the enzymatic target repertoire of benzyl (B1604629) 4-nitrobenzenecarbodithioate may be broader. nih.gov While its ability to inhibit the PLA2 isolated from the venom of the Colombian rattlesnake Crotalus durissus cumanensis with an IC50 of 55.58 μM is well-documented, the structural motifs of this carbodithioate could allow for interaction with other enzymes. nih.gov

Phospholipase A2 enzymes are a diverse class of esterases that are crucial in various physiological and pathological processes, including inflammation and cardiovascular diseases. nih.gov The inhibitory mechanism of benzyl 4-nitrobenzenecarbodithioate on PLA2 is believed to involve interaction with the active site residues, thereby preventing the normal catalytic cycle. nih.gov Given the variety of PLA2 isoforms, such as secretory PLA2 (sPLA2) and lysosomal PLA2, future research may explore the inhibitory effects of this compound on these other forms. nih.gov The upregulation of certain sPLA2 isoforms in conditions like sepsis and their role in antibacterial defense highlights the potential for developing targeted therapies. nih.gov

Rational Design of Next-Generation Carbodithioate Inhibitors with Enhanced Specificity

The development of new, more effective enzyme inhibitors is greatly aided by rational drug design, which uses computational methods to predict how molecules will interact. nih.govresearchgate.netnih.gov This approach is particularly relevant for designing next-generation carbodithioate inhibitors with improved specificity. By understanding the structure-activity relationships, researchers can modify the this compound molecule to enhance its binding affinity and selectivity for specific enzyme targets. researchgate.net

Techniques like virtual screening and molecular docking are employed to identify promising new inhibitor candidates. nih.gov For instance, a virtual screening of the National Cancer Institute Diversity Set successfully identified novel inhibitors of the lectin concanavalin (B7782731) A, with some showing significantly higher potency than the natural substrate. nih.gov Similar strategies can be applied to carbodithioates to develop inhibitors for a range of therapeutic targets, including those involved in cancer and immune disorders. nih.gov The ultimate goal is to create highly potent and selective inhibitors with favorable pharmacological properties. researchgate.net

Advanced Materials Science Applications Derived from Carbodithioate-Mediated Polymerization

This compound and similar carbodithioate compounds are pivotal in the field of polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netcmu.edu This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, such as linear and branched structures, and block copolymers. polymersynthesis.cz

The versatility of RAFT agents enables the polymerization of a wide array of monomers, leading to materials with tailored properties. For example, dithiocarbamates have been successfully used in the RAFT polymerization of N-isopropylacrylamide to create stimuli-responsive polymers that change their physical properties in response to external factors like temperature or pH. researchgate.netpolymersynthesis.cz These "smart" polymers have significant potential in biomedical applications, including drug delivery systems. polymersynthesis.cz The ability to create complex polymer structures, such as star polymers, further expands the possibilities for advanced materials. cmu.edu

Below is an interactive table detailing the application of various RAFT agents in polymerization:

RAFT AgentMonomer(s)Resulting Polymer PropertiesReference
Benzyl 1-pyrrolecarbodithioateN-isopropylacrylamidePolydispersity indexes < 1.3 researchgate.net
Cumyl 1-pyrrolecarbodithioateN-isopropylacrylamidePolydispersity indexes < 1.3 researchgate.net
Benzyl dithiobenzoaten-butyl acrylate (B77674)Markedly retarded polymerization cmu.edu
Benzyl dithioacetaten-butyl acrylate, Styrene (B11656), Methyl methacrylate (B99206)Faster fragmentation rates, block copolymers cmu.edu
4-cyano-4-(phenylcarbonothioylthio)pentanoic acidN-isopropylacrylamideControlled molar mass and narrow dispersity researchgate.net
3,5-Dimethyl-1H-pyrazole-1-carbodithioatesMethyl acrylate, N,N-dimethylacrylamide, Styrene, Vinyl acetateVery low dispersities (<1.1) for more activated monomers rsc.org
4-(fluorosulfonyl)benzyl butyl trithiocarbonateMethyl methacrylate, Styrene, tert-butyl acrylateFormation of block copolymers nih.gov

Interdisciplinary Research Paradigms Integrating Bioactivity and Polymer Science

The dual functionality of this compound as a bioactive molecule and a polymerization mediator fosters a unique interdisciplinary research area. polymersynthesis.cz This convergence of bioactivity and polymer science allows for the development of innovative materials and therapeutic systems. For instance, polymers synthesized using carbodithioate-based RAFT agents can be designed to be biocompatible and stimuli-responsive, making them ideal for creating advanced drug delivery systems. polymersynthesis.cz

This interdisciplinary approach aims to revolutionize the biomedical field by creating highly functional polymers that can advance both therapeutic and diagnostic methods. polymersynthesis.cz Research in this area focuses on developing new polymerization techniques and synthesizing cutting-edge materials to improve patient outcomes and expand the horizons of medical research. polymersynthesis.cz The synthesis of block copolymers with both zwitterionic and thermoresponsive segments is one example of how this integration can lead to novel materials with specific biomedical applications. researchgate.net

Predictive Modeling for Structure-Activity Relationships in Carbodithioate Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of chemical compounds based on their molecular features. researchgate.netresearchgate.netnih.gov This approach is instrumental in understanding the structure-activity relationships of carbodithioate compounds, enabling the prediction of their inhibitory potency and other biological properties. researchgate.net

QSAR models are built using a training set of compounds with known activities and are then validated to ensure their predictive power. nih.govnih.gov These models can then be used to screen large libraries of virtual compounds, identifying those with the highest potential for desired biological activity. researchgate.netmdpi.com By identifying key molecular descriptors that influence activity, QSAR provides valuable insights for the rational design of new, more effective carbodithioate derivatives. nih.gov The application of machine learning algorithms further enhances the predictive accuracy of these models. mdpi.com

The following table summarizes key aspects of predictive QSAR modeling:

Modeling AspectDescriptionReference
Core Principle Correlates molecular properties with biological interactions to predict activity. mdpi.com
Methodology Utilizes training sets of compounds with known activities to build statistical models. nih.gov
Applications Virtual screening, lead optimization, prediction of drug-like properties, and chemical risk assessment. researchgate.net
Validation Employs external validation to ensure the model's predictive power for new compounds. researchgate.net
Advanced Techniques Incorporates machine learning algorithms and defines an applicability domain to improve accuracy. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 4-nitrobenzenecarbodithioate, and how is purity validated?

  • Answer : Synthesis of carbodithioates typically involves nucleophilic substitution or coupling reactions. For example, benzyl derivatives may utilize catalysts like ammonium cerium phosphate (used in benzyl acetate synthesis ) or optimized reaction conditions via uniform experimental design. Purification often requires chromatography or recrystallization, followed by characterization using NMR, mass spectrometry, and HPLC to confirm molecular weight (e.g., exact mass ~300–350 Da) and functional groups. Structural validation can employ tools like UCSF Chimera for 3D visualization .

Q. What is the mechanism by which this compound inhibits phospholipase A2 (PLA2), and what assays are used to confirm this?

  • Answer : The compound acts as a competitive inhibitor by binding to the catalytic site of PLA2 via its carbodithioate and nitro groups, disrupting substrate access. Key assays include:

  • Enzymatic activity assays : Measuring IC50 values using colorimetric substrates (e.g., hydrolysis of synthetic phospholipids).
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Q. What physicochemical properties of this compound influence its bioactivity?

  • Answer : Critical properties include:

  • Hydrogen bonding capacity : 1 donor (thiol group) and 1–2 acceptors (nitro group).
  • Lipophilicity : High logP (~4.0) due to aromatic rings, enhancing membrane permeability.
  • Structural rigidity : Limited rotatable bonds (e.g., 2–3), favoring stable enzyme interactions.
    Tools like UCSF Chimera can predict these properties through molecular modeling .

Advanced Research Questions

Q. Which computational tools and parameters are optimal for studying the binding interactions of this compound with PLA2?

  • Answer :

ToolApplicationKey ParametersReference
AutoDock VinaMolecular dockingScoring function (improved accuracy), multithreading for speed
UCSF ChimeraVisualization of binding modesGrid maps, electrostatic potential surfaces
  • Workflow : Generate ligand conformers → dock using Vina → validate with Chimera’s RMSD analysis.

Q. How can researchers resolve discrepancies in reported inhibitory activity across studies?

  • Answer : Contradictions may arise from:

  • Enzyme source variability : Snake venom vs. mammalian PLA2 isoforms .
  • Assay conditions : pH, temperature, or substrate differences.
  • Structural analogs : Modifications to the nitro or benzyl groups alter potency.
    Resolution : Standardize assays (e.g., IC50 under consistent conditions) and perform comparative studies using analogs.

Q. What strategies optimize inhibitory activity through structural modifications of this compound?

  • Answer :

  • Sulfur substitution : Replace carbodithioate with thioester or disulfide groups to enhance stability.
  • Nitro group modifications : Introduce electron-withdrawing groups (e.g., -CF3) to strengthen binding.
  • Derivative screening : Use AutoDock Vina to predict binding affinities of analogs before synthesis .
    Example derivatives could include halogenated benzyl groups, as seen in related carbothioamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.